

An In-depth Technical Guide to 1-Cyclopropylethanol

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Compound of Interest

Compound Name: 1-Cyclopropylethanol

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This technical guide provides a comprehensive overview of **1-cyclopropylethanol**, a versatile building block in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for **1-cyclopropylethanol** are crucial for accurate documentation and database searches in research and development.

IUPAC Name: **1-cyclopropylethanol**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms are used in literature and commercial listings. Key alternative names include:

- Cyclopropyl methyl carbinol[\[1\]](#)[\[3\]](#)[\[4\]](#)
- α -Methylcyclopropanemethanol[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Cyclopropylmethylcarbinol[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Methylcyclopropylcarbinol[\[1\]](#)[\[2\]](#)
- 1-Cyclopropylethan-1-ol[\[1\]](#)[\[2\]](#)

- Cyclopropanemethanol, α -methyl-[1][3]

Physicochemical Properties

The physical and chemical properties of **1-cyclopropylethanol** are essential for its handling, application in reactions, and for analytical purposes. The compound is a colorless liquid at room temperature with moderate volatility.[3] Its reactivity is influenced by the presence of both the strained cyclopropyl ring and the hydroxyl functional group.[3]

Property	Value
Molecular Formula	C ₅ H ₁₀ O
Molecular Weight	86.13 g/mol
CAS Number	765-42-4
Boiling Point	120-122 °C
Density	0.881 g/mL at 25 °C
Refractive Index	n ₂₀ /D 1.431
Flash Point	37 °C (98.6 °F) - closed cup
pKa	15.17 ± 0.20 (Predicted)
InChI	InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3
SMILES	CC(C1CC1)O

[Sources:[1][5][6][7][8]]

Experimental Protocol: Synthesis of 1-Cyclopropylethanol

The synthesis of **1-cyclopropylethanol** can be achieved through various methods. A common and illustrative method is the reduction of cyclopropyl methyl ketone.

Objective: To synthesize **1-cyclopropylethanol** via the reduction of cyclopropyl methyl ketone using a metal hydride reducing agent.

Materials:

- Cyclopropyl methyl ketone
- Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
- Anhydrous solvent (e.g., methanol for NaBH₄; diethyl ether or THF for LiAlH₄)
- Water
- Dilute acid (e.g., 1M HCl) for workup
- Drying agent (e.g., anhydrous magnesium sulfate)
- Round-bottom flask
- Magnetic stirrer
- Addition funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Methodology:

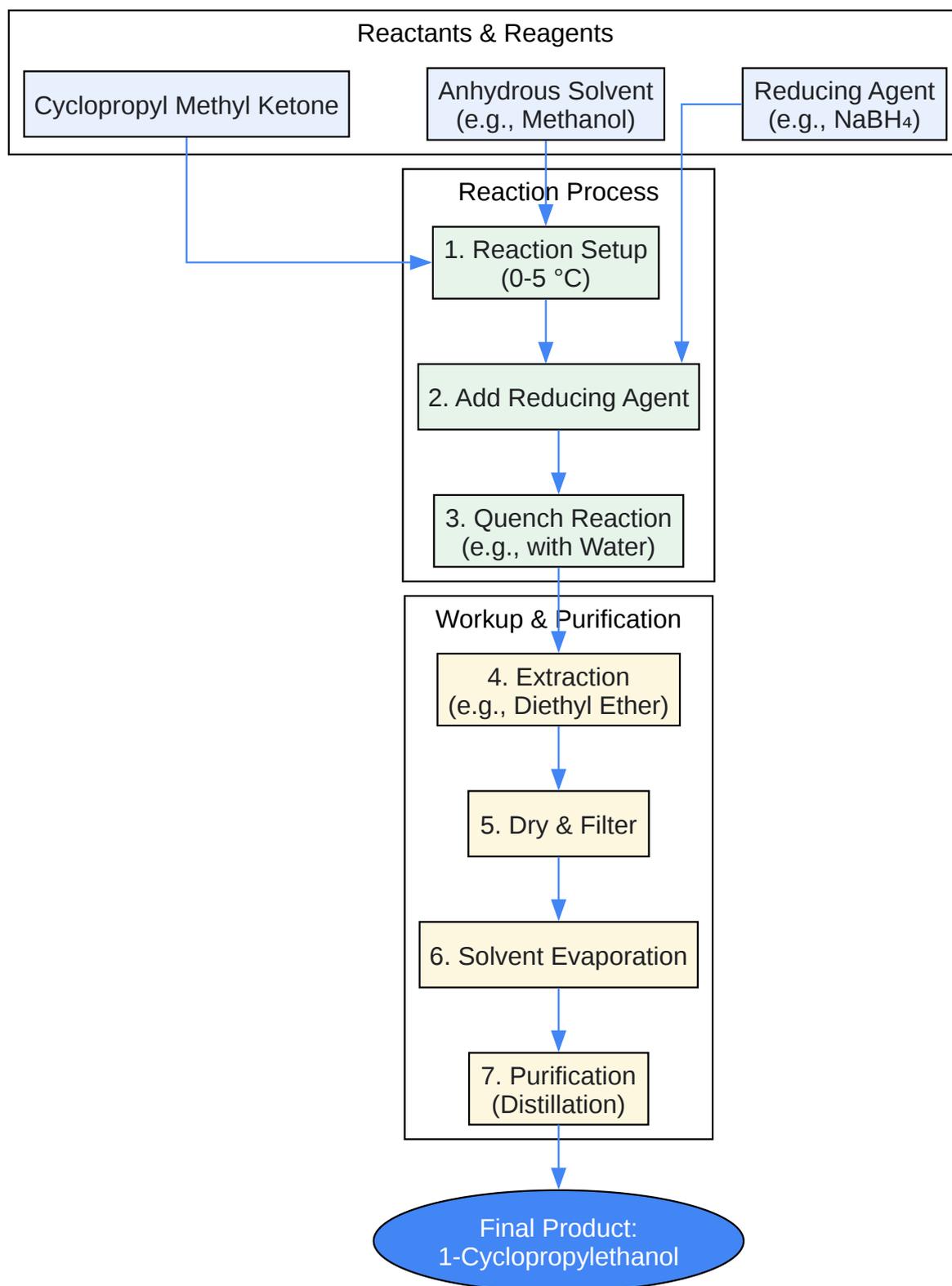
- **Reaction Setup:** A round-bottom flask equipped with a magnetic stirrer is charged with a solution of cyclopropyl methyl ketone in the appropriate anhydrous solvent. The flask is cooled in an ice bath to 0-5 °C.
- **Addition of Reducing Agent:** The reducing agent (e.g., sodium borohydride) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. If using a more

reactive hydride like LiAlH_4 , it is typically dissolved in an anhydrous ether and added dropwise via an addition funnel.

- **Reaction Monitoring:** The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting ketone.
- **Quenching:** Once the reaction is complete, it is carefully quenched. For sodium borohydride in methanol, water is slowly added. For LiAlH_4 , the reaction is quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
- **Extraction:** The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.
- **Washing and Drying:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4), and filtered.
- **Solvent Removal:** The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude **1-cyclopropylethanol**.
- **Purification:** If necessary, the crude product can be purified by distillation to obtain pure **1-cyclopropylethanol**.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **1-cyclopropylethanol** from cyclopropyl methyl ketone.



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